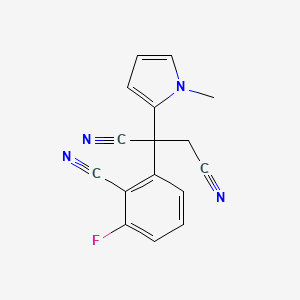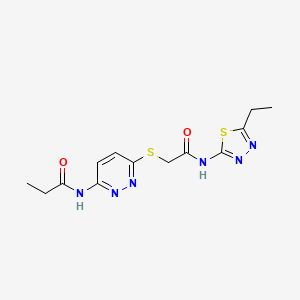![molecular formula C26H34N4O3S B2449400 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 477299-86-8](/img/structure/B2449400.png)
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and dimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the triazole ring and the dimethylphenyl group. The final step involves the esterification of the compound to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane group provides rigidity and stability, while the triazole ring can interact with enzymes or receptors. The dimethylphenyl group may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives: These compounds share the adamantane core and have shown potential as anticancer agents.
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-4-33-23(31)15-34-25-29-28-22(30(25)21-7-5-6-16(2)17(21)3)14-27-24(32)26-11-18-8-19(12-26)10-20(9-18)13-26/h5-7,18-20H,4,8-15H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRNLCCGGITMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-DIFLUOROPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2449318.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)


![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)
![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/new.no-structure.jpg)

![1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2449329.png)


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)

